molecular formula C6H13ClFNO B2875186 [3-(Aminomethyl)-3-fluorocyclobutyl]methanol;hydrochloride CAS No. 2344685-62-5

[3-(Aminomethyl)-3-fluorocyclobutyl]methanol;hydrochloride

Cat. No.: B2875186
CAS No.: 2344685-62-5
M. Wt: 169.62
InChI Key: XROVYCUNDYQYBC-KNCHESJLSA-N
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Description

[3-(Aminomethyl)-3-fluorocyclobutyl]methanol;hydrochloride is a chemical compound with the molecular formula C6H14ClNO

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Aminomethyl)-3-fluorocyclobutyl]methanol;hydrochloride typically involves the fluorination of cyclobutyl derivatives followed by aminomethylation and subsequent conversion to the hydrochloride salt. The reaction conditions often require the use of specific fluorinating agents and catalysts to achieve the desired fluorination and aminomethylation steps .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale fluorination processes using advanced fluorinating reagents and catalysts. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for further applications .

Chemical Reactions Analysis

Types of Reactions

[3-(Aminomethyl)-3-fluorocyclobutyl]methanol;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various fluorinated alcohols, ketones, aldehydes, and substituted cyclobutyl derivatives. These products are valuable intermediates in the synthesis of more complex molecules .

Scientific Research Applications

Chemistry

In chemistry, [3-(Aminomethyl)-3-fluorocyclobutyl]methanol;hydrochloride is used as a building block for the synthesis of more complex fluorinated compounds. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. Its fluorinated nature can enhance binding affinity and specificity in biochemical assays, making it a useful tool in drug discovery and development .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its unique structural properties may contribute to the development of new pharmaceuticals with improved efficacy and safety profiles .

Industry

In the industrial sector, this compound is used in the production of advanced materials and specialty chemicals. Its fluorinated structure imparts desirable properties such as increased stability and resistance to degradation, making it valuable in various industrial applications .

Mechanism of Action

The mechanism of action of [3-(Aminomethyl)-3-fluorocyclobutyl]methanol;hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound enhances its binding affinity to target proteins, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [3-(Aminomethyl)-3-fluorocyclobutyl]methanol;hydrochloride include other fluorinated cyclobutyl derivatives and aminomethylated cyclobutyl compounds. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of fluorination and aminomethylation. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

[3-(aminomethyl)-3-fluorocyclobutyl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FNO.ClH/c7-6(4-8)1-5(2-6)3-9;/h5,9H,1-4,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XROVYCUNDYQYBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(CN)F)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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